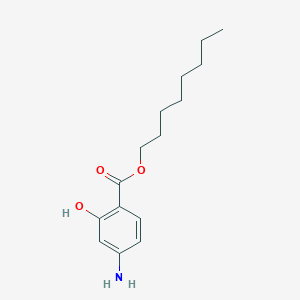

Octyl 4-amino-2-hydroxybenzoate

Description

Octyl 4-amino-2-hydroxybenzoate is a synthetic ester derived from 4-amino-2-hydroxybenzoic acid and n-octanol. Its structure features a benzoate core substituted with an amino (-NH₂) and hydroxyl (-OH) group at the 4- and 2-positions, respectively, linked to an octyl chain via an ester bond. This combination of functional groups confers unique physicochemical properties, including pH-dependent solubility and enhanced polarity compared to simpler octyl esters.

Properties

CAS No. |

21545-96-0 |

|---|---|

Molecular Formula |

C15H23NO3 |

Molecular Weight |

265.35 g/mol |

IUPAC Name |

octyl 4-amino-2-hydroxybenzoate |

InChI |

InChI=1S/C15H23NO3/c1-2-3-4-5-6-7-10-19-15(18)13-9-8-12(16)11-14(13)17/h8-9,11,17H,2-7,10,16H2,1H3 |

InChI Key |

ZTOFGSQXAKLGQP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=C(C=C(C=C1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 4-amino-2-hydroxybenzoate typically involves the esterification of 4-amino-2-hydroxybenzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve purification steps such as distillation and recrystallization to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Octyl 4-amino-2-hydroxybenzoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acid chlorides are commonly used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Corresponding amines.

Substitution: Ethers and esters of this compound.

Scientific Research Applications

Octyl 4-amino-2-hydroxybenzoate has a wide range of applications in scientific research:

Chemistry: Used as a starting material for the synthesis of various organic compounds.

Biology: Studied for its potential effects on cellular processes and its role as an ultraviolet filter.

Medicine: Investigated for its potential use in dermatological formulations to protect against ultraviolet radiation.

Mechanism of Action

The primary mechanism of action of Octyl 4-amino-2-hydroxybenzoate is its ability to absorb ultraviolet radiation. The compound absorbs ultraviolet B radiation, preventing it from penetrating the skin and causing damage. This absorption occurs due to the presence of conjugated double bonds in the molecule, which allows it to absorb high-energy ultraviolet photons and dissipate the energy as heat.

Comparison with Similar Compounds

Table 1: Functional Group Comparison

| Compound | Functional Groups | Key Structural Features |

|---|---|---|

| This compound | Amino, hydroxyl, ester | Polar, pH-sensitive, hydrogen bonding |

| Octyl acetate | Ester | Lipophilic, non-ionizable |

| n-Octanol | Hydroxyl | Surfactant-like properties |

| β-Caryophyllene | Cyclic terpene | Volatile, aromatic hydrocarbon |

Physicochemical Properties

Solubility and logP

- This compound: Exhibits pH-dependent solubility due to its amino group (soluble in acidic media via protonation) and moderate logP (~3.5–4.0).

- Octyl acetate : Highly lipophilic (logP ~4.5) with negligible water solubility.

- n-Octanol: logP ~3.0, slightly soluble in water, often used as a surfactant.

- β-Caryophyllene : Extremely lipophilic (logP ~6.2), insoluble in water .

Stability

- The amino group in this compound increases susceptibility to oxidation and hydrolysis compared to octyl acetate, which is stable under neutral conditions.

- β-Caryophyllene degrades readily upon exposure to light or oxygen .

Analytical Behavior

Chromatographic retention of this compound is influenced by ion-pairing agents (e.g., sodium octyl sulfate) due to its amino group. In contrast, octyl acetate and β-caryophyllene show minimal retention shifts under similar conditions.

Table 2: Chromatographic Retention Behavior

| Compound | Retention Shift with Ion-Pairing Agents | Key Factor |

|---|---|---|

| This compound | High increase in k' | Amino group ionization |

| Octyl acetate | Minimal change | Non-ionizable ester |

| β-Caryophyllene | No change | Neutral hydrocarbon |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.